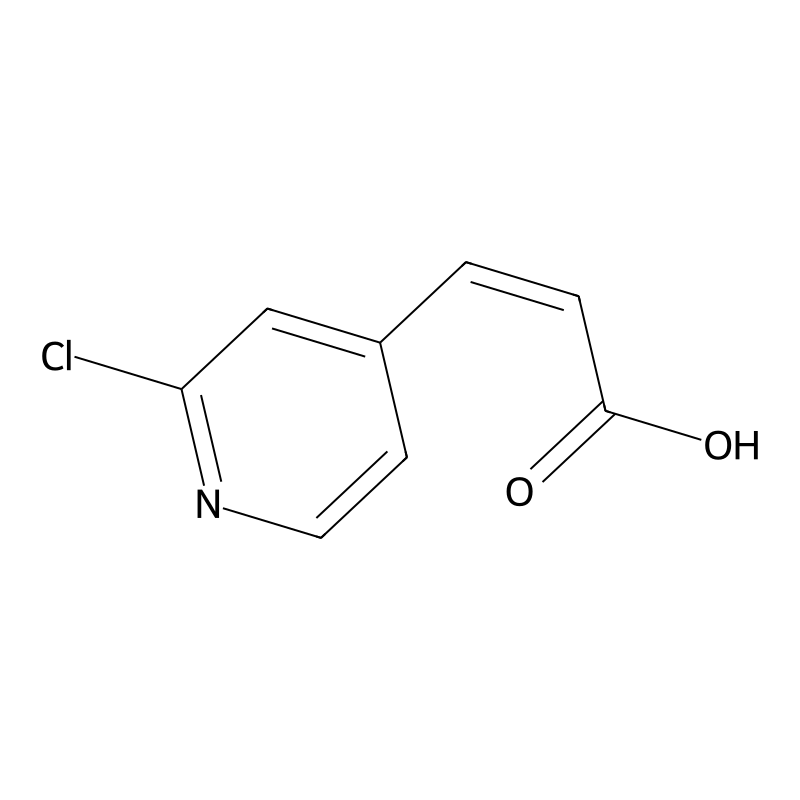

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid is an organic compound classified as a pyridine derivative. Its molecular formula is , and it possesses a unique structure characterized by the presence of a chloropyridine ring attached to a propenoic acid moiety. This compound is identified by the CAS number 1379423-73-0 and has gained attention in various fields due to its potential biological activities and applications in chemical synthesis .

Potential Areas of Investigation:

Based on the structure of the molecule, some potential areas for scientific research can be hypothesized:

- Antimicrobial Activity: The presence of a pyridyl group and an acrylic acid moiety suggests potential for antimicrobial activity. Many compounds containing these functional groups have been found to possess such properties []. Further research would be necessary to determine if (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid exhibits antimicrobial effects against bacteria, fungi, or other microorganisms.

- Herbicidal Activity: The acrylic acid functionality can also be associated with herbicidal properties in certain compounds []. Research would be needed to explore if (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid has any herbicidal effects on specific plant species.

- Organic Synthesis: The molecule may serve as a building block or intermediate in organic synthesis for the creation of more complex molecules with desired properties.

- Oxidation: This compound can be oxidized to generate corresponding carboxylic acids or other oxidized derivatives.

- Reduction: The propenoic acid moiety can be reduced to form propanoic acid derivatives.

- Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution with various reagents, such as amines or thiols .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride are effective for reduction processes.

- Substitution Reagents: Sodium amide and thiourea are frequently utilized in substitution reactions .

Major Products Formed

The major products from these reactions include:

- Oxidation: Carboxylic acids or aldehydes.

- Reduction: Propanoic acid derivatives.

- Substitution: Substituted pyridine derivatives.

Research indicates that (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action involves interaction with specific molecular targets, potentially modulating biochemical pathways that lead to its observed effects. This makes it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid typically follows these steps:

- Starting Materials: The synthesis begins with 2-chloropyridine and acrolein.

- Reaction Conditions: Basic conditions are employed, often using sodium hydroxide or potassium carbonate as the base.

- Reaction Mechanism: The process involves nucleophilic addition of 2-chloropyridine to acrolein, followed by an elimination reaction that forms the propenoic acid moiety .

In industrial settings, large-scale reactors may be used along with catalysts to enhance reaction rates and yields, followed by purification techniques such as crystallization or chromatography.

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid has diverse applications:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential antimicrobial and anticancer properties.

- Medicine: Explored for therapeutic effects and as a precursor in drug development.

- Industry: Utilized in producing agrochemicals and other industrial chemicals .

Studies on the interactions of (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid with biological systems indicate that it may interact with specific enzymes or receptors, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its biological activity and therapeutic potential .

Several compounds share structural similarities with (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloroacrylic Acid | C3H3ClO2 | Simpler structure, lacks pyridine ring |

| 4-Chloroacrylic Acid | C4H4ClO2 | Contains chlorine but no nitrogen |

| 2-(3,4-Dichlorophenyl)prop-2-enoic Acid | C9H6Cl2O2 | Contains two chlorine atoms on phenyl group |

Uniqueness of (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic Acid

What sets (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid apart from these compounds is its combination of a chloropyridine ring with a propenoic acid structure, which may confer distinct biological activities not present in simpler analogs. This unique architecture allows for specific interactions within biological systems, making it an interesting subject for further research .